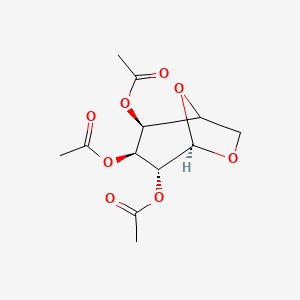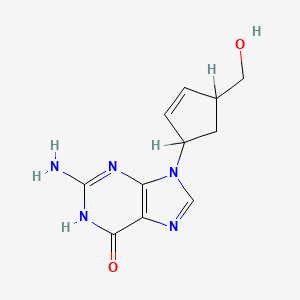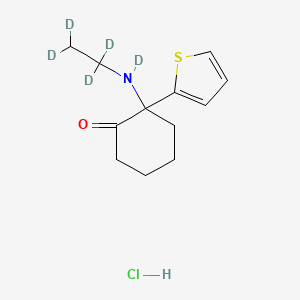
Tiletamine-d5 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tiletamine-d5 Hydrochloride (d5THC) is a synthetic dissociative anesthetic that is used in laboratory experiments and research. It is an analog of tiletamine, a naturally occurring alkaloid found in the venom of the South American rattlesnake (Crotalus durissus terrificus). d5THC is a popular anesthetic drug due to its relatively low cost, high potency, and wide availability. It is used in a variety of scientific and medical research applications, including neuroscience, toxicology, and pharmacology.
科学的研究の応用
Anesthetic Applications in Veterinary Medicine
Tiletamine Hydrochloride, often combined with Zolazepam Hydrochloride, is extensively used for anesthesia in animals. Its efficacy and safety have been validated across different species, including alpacas, maned wolves, and various types of bears. For instance, in alpacas, a combination of tiletamine hydrochloride-zolazepam hydrochloride with dexmedetomidine hydrochloride has been studied for its impact on anesthesia quality and cardiorespiratory variables (Seddighi et al., 2016). Similar research has been conducted on free-ranging maned wolves (Furtado et al., 2006) and Japanese black bears (Asano et al., 2007).
Wildlife Management and Conservation Studies
The compound's immobilizing capabilities make it a valuable tool for wildlife management, allowing safe and effective handling of wild animals. Studies on desert bobcats (Romero-Figueroa et al., 2020) and red deer (Janicki et al., 2006) have explored the use of tiletamine-zolazepam combinations for short-term immobilization during field operations.
Neuroscientific and Pharmacological Research
Tiletamine's role as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist invites interest in neuroscience and pharmacology. Its neurotropic effects and interactions with neurotransmitters have been observed in various studies, providing insights into its pharmacokinetic behaviors and potential therapeutic applications (Kolesnikova et al., 2017; Su et al., 2017).
作用機序
Target of Action
Tiletamine-d5 Hydrochloride primarily targets the N-methyl-D-aspartate (NMDA) receptors . These receptors play a crucial role in controlling synaptic plasticity and memory function.
Mode of Action
This compound is a dissociative anesthetic agent that falls under the category of NMDA receptor antagonists . It is chemically similar to another dissociative anesthetic, ketamine . This compound interacts with its targets (NMDA receptors) by inhibiting their action, leading to anesthetic effects .
Biochemical Pathways
As an nmda receptor antagonist, it is known to inhibit the action of the nmda receptors, thereby affecting the associated biochemical pathways
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of NMDA receptors, leading to anesthetic effects . This inhibition can lead to a reduction in neuronal excitability and synaptic transmission, contributing to its anesthetic and analgesic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in a zoo environment, it was found that this compound induced anesthesia faster than ketamine when combined with dexmedetomidine . These animals experienced problems such as paddling, prolonged recovery, and ataxia
Safety and Hazards
生化学分析
Biochemical Properties
Tiletamine-d5 Hydrochloride is a non-competitive N-methyl-d-aspartate (NMDA) receptor antagonist . It interacts with NMDA receptors, exerting its effects by inhibiting these receptors . The nature of these interactions is non-competitive, meaning that this compound binds to a site on the NMDA receptor that is distinct from the normal neurotransmitter binding site, leading to receptor inhibition .
Cellular Effects
This compound influences cell function primarily through its action on NMDA receptors. By inhibiting these receptors, it can impact various cellular processes. For instance, NMDA receptors play a crucial role in cell signaling pathways, particularly those involved in synaptic plasticity and memory function . Therefore, the inhibition of these receptors by this compound can potentially impact these processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to NMDA receptors. As a non-competitive antagonist, it binds to a site on the receptor that is different from the normal neurotransmitter binding site . This binding leads to a change in the receptor’s conformation, preventing the normal activation of the receptor and thus inhibiting its function .
Temporal Effects in Laboratory Settings
It is known that the effects of this compound, like other NMDA receptor antagonists, can be rapid and may last for an extended period .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For instance, an initial intramuscular dosage of 3 to 4.5 mg/lb is recommended for diagnostic purposes in healthy dogs . Higher dosages can lead to more pronounced effects, and excessive dosages can potentially lead to toxic or adverse effects .
Metabolic Pathways
特性
IUPAC Name |
2-[deuterio(1,1,2,2-tetradeuterioethyl)amino]-2-thiophen-2-ylcyclohexan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS.ClH/c1-2-13-12(11-7-5-9-15-11)8-4-3-6-10(12)14;/h5,7,9,13H,2-4,6,8H2,1H3;1H/i1D2,2D2;/hD |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYKJZQOPXDNOK-FWRSOEPPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1(CCCCC1=O)C2=CC=CS2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])C([2H])([2H])N([2H])C1(CCCCC1=O)C2=CC=CS2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(1,4-diazepan-1-ylcarbonyl)-4-fluorobenzyl]phthalazin-1(2H)-one](/img/structure/B1146950.png)
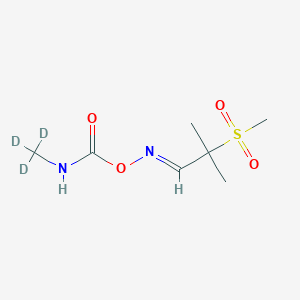
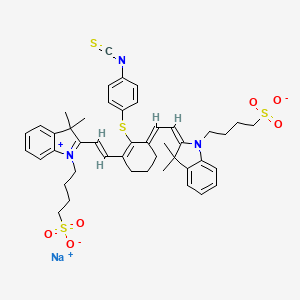
![[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid](/img/structure/B1146954.png)

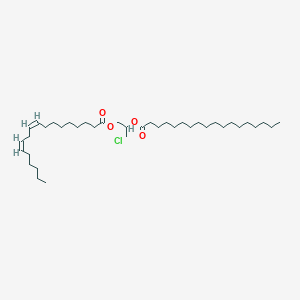
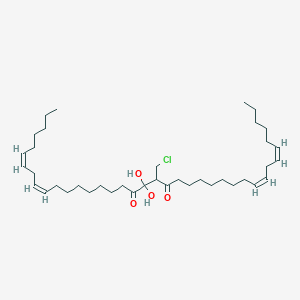
![(1R,2S)-2-[(1,3-Dioxoisoindol-2-yl)methyl]-N,N-bis(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclopropane-1-carboxamide](/img/structure/B1146965.png)
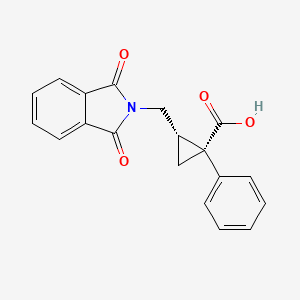
![3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)-](/img/structure/B1146967.png)
